1-[3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
Description
This compound features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 6 with an ethoxy moiety. The 4-chlorobenzenesulfonyl group contributes electron-withdrawing effects, which may influence binding affinity and metabolic stability, while the ethoxy substituent could modulate solubility and membrane permeability .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-17-5-8-20-19(13-17)22(27-11-9-15(10-12-27)23(25)28)21(14-26-20)32(29,30)18-6-3-16(24)4-7-18/h3-8,13-15H,2,9-12H2,1H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYMJMRWPWYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka.
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway. This pathway is involved in cell proliferation and survival, and its deregulation is common in many human cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide (L483-0708)
- Core Structure: Both compounds share a quinoline scaffold with a piperidine-4-carboxamide group at position 4 and an ethoxy group at position 5.
- Key Difference: The substituent at position 3 differs: the target compound has a 4-chlorobenzenesulfonyl group, whereas L483-0708 features a cyano group.
- Implications: The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the smaller cyano group.
Aryloxazole-Based HCV Inhibitors ()
- Core Structure : Oxazole ring substituted with piperidine-4-carboxamide derivatives.
- Key Differences: The target compound’s quinoline core differs from the oxazole heterocycle, altering electronic properties and binding modes. Substituents like 2-chloro-6-methylphenyl () vs. 4-chlorobenzenesulfonyl (target) suggest divergent target selectivity (e.g., HCV vs. unspecified targets for the quinoline derivative).
- Synthesis: Yields for oxazole analogs (57–61%) are comparable to typical quinoline syntheses, though reaction conditions and purification steps may differ .
Benzimidazole Derivatives ()
- Core Structure : Benzimidazole with 4-chlorobenzenesulfonyl and difluoromethoxy groups.
- Key Differences: The benzimidazole core vs. The target compound lacks the difluoromethoxy substituent, which in benzimidazole analogs may enhance lipophilicity and membrane penetration .
Natural Compound ZINC02123811 ()
- Core Structure : Furochromen-linked piperidine-4-carboxamide.
- Key Differences: The furochromen core replaces quinoline, likely redirecting biological activity (e.g., SARS-CoV-2 Mpro inhibition vs. undefined targets for the target compound). The trimethylphenyl group in ZINC02123811 contrasts with the sulfonyl group in the target, highlighting the role of substituents in target affinity .
Structural and Functional Comparison Table
Key Research Findings
- Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound may confer greater metabolic stability compared to cyano (L483-0708) or methylphenyl () substituents .
- Synthetic Feasibility : Yields for analogs (57–74%) suggest that the target compound’s synthesis is feasible but may require optimization for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
